molecular formula C7H3F5N2O2 B6190132 2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid CAS No. 2694745-00-9

2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid

Cat. No.: B6190132
CAS No.: 2694745-00-9
M. Wt: 242.1
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid is a fluorinated organic compound that features a pyridazine ring substituted with a trifluoromethyl group and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid typically involves the introduction of fluorine atoms into the molecular structure through various fluorination techniques. One common method is the use of difluoromethylation reagents, which can introduce difluoromethyl groups into aromatic compounds. The reaction conditions often involve the use of catalysts such as copper or silver complexes to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process must be carefully controlled to ensure the safety and purity of the final product. Techniques such as continuous flow reactors may be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its reactivity and stability.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or organometallic compounds under specific conditions, such as elevated temperatures or the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s fluorinated groups can enhance binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid is unique due to the combination of its trifluoromethyl and difluoroacetic acid groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, reactivity, and specificity.

Properties

CAS No.

2694745-00-9

Molecular Formula

C7H3F5N2O2

Molecular Weight

242.1

Purity

0

Origin of Product

United States

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